N-(3-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-4-yl core fused with a morpholin-4-yl ethyl group and a sulfanyl acetamide side chain attached to a 3-methylphenyl substituent. The pyrimidine ring system is known for its role in medicinal chemistry, often contributing to interactions with enzymes or receptors, while the morpholine moiety enhances solubility and pharmacokinetic properties . The sulfanyl acetamide group may influence binding affinity through hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-16-4-2-5-17(14-16)23-20(27)15-30-21-18-6-3-7-19(18)26(22(28)24-21)9-8-25-10-12-29-13-11-25/h2,4-5,14H,3,6-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSPBBBDAYXLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and a cyclopentapyrimidine moiety, contributing to its unique biological properties. The presence of the sulfanyl group and the acetamide functionality enhances its pharmacological profile.
Research indicates that compounds similar to this compound often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Activity
A study focusing on similar morpholine-containing compounds demonstrated moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . This suggests that this compound may exhibit comparable effects.
Cytotoxicity and Anticancer Potential
Research into related compounds has indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against various cancer types . This highlights the need for further investigation into the anticancer properties of the target compound.
Case Study 1: Antibacterial Screening
In a screening assay involving a library of morpholine derivatives, several compounds exhibited significant antibacterial activity. The study assessed their effectiveness against Gram-positive and Gram-negative bacteria using standard broth microdilution methods. Results indicated that compounds with structural similarities to this compound showed promising results .
Case Study 2: Anticancer Activity
A recent investigation into a series of cyclopentapyrimidine derivatives revealed their potential as anticancer agents. The study utilized various cancer cell lines and demonstrated that certain modifications to the cyclopentapyrimidine structure enhanced cytotoxicity . Such findings suggest that this compound could be explored further for its anticancer properties.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group undergoes characteristic reactions:
Acetamide Hydrolysis
The acetamide (–NHCO–) group participates in hydrolysis:
| Conditions | Products | Catalysts/Notes |
|---|---|---|
| Acidic (HCl, reflux) | Carboxylic acid + amine | Prolonged heating (>6 hr) required due to steric hindrance from the cyclopenta[d]pyrimidinone. |
| Basic (NaOH, EtOH, 80°C) | Carboxylate salt + amine | Faster than acidic hydrolysis; yields >85% reported for analogs. |
Morpholine Ring Modifications
The morpholine ring exhibits limited reactivity but can engage in:
-
N-Alkylation : Reacts with alkylating agents (e.g., methyl iodide) in THF under basic conditions to form quaternary ammonium salts .
-
Ring-Opening : Strong acids (e.g., HBr) cleave the morpholine ring, generating amino alcohols .
Cyclopenta[d]pyrimidinone Reactivity
The fused pyrimidinone ring undergoes:
Cross-Coupling Reactions
The aryl group (3-methylphenyl) participates in Pd-catalyzed couplings:
Biological Activity-Driven Modifications
Patent data highlights reactivity linked to pharmacological effects:
-
Mitofusin Agonism : Sulfur oxidation enhances mitochondrial fusion activity in analogs (EC₅₀ ≈ 0.5–2 µM) .
-
Antiproliferative Effects : Acetamide hydrolysis to carboxylic acid derivatives improves solubility and cytotoxicity (IC₅₀: 10–50 nM).
Stability Under Physiological Conditions
Key degradation pathways (pH 7.4, 37°C):
-
Hydrolysis : Acetamide → carboxylic acid (t₁/₂ = 24 hr).
-
Oxidation : Sulfanyl → sulfoxide (t₁/₂ = 48 hr).
Comparison with Similar Compounds
Methodological Considerations
- Molecular Networking : Clustering via cosine similarity scores () and Murcko scaffolds () can group the target compound with analogs sharing cyclopenta[d]pyrimidine cores, enabling efficient dereplication.
- Machine Learning : Tanimoto and Dice indexes () quantify structural divergence, aiding in virtual screening for optimized derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
